molecular formula C19H23NO5S2 B2963774 N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1797605-37-8

N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No. B2963774
CAS RN: 1797605-37-8
M. Wt: 409.52
InChI Key: DTVBRNJGUSNWKB-UHFFFAOYSA-N
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Description

N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a useful research compound. Its molecular formula is C19H23NO5S2 and its molecular weight is 409.52. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antimicrobial Potential

Research indicates that heterocyclic compounds containing a sulfonamido moiety, similar in structure to the specified chemical, have been synthesized and evaluated for antibacterial activity. These studies reveal that certain derivatives exhibit significant antibacterial properties, suggesting potential applications in developing new antibacterial agents (Azab, Youssef, & El-Bordany, 2013).

Carbonic Anhydrase Inhibition

Sulfonamide-based compounds are known to inhibit carbonic anhydrase, an enzyme critical in various physiological processes, including respiration and acid-base balance. Studies involving sulfonamide derivatives have shown promising results in inhibiting human carbonic anhydrase isoenzymes, pointing towards applications in medical conditions related to enzyme dysregulation (Büyükkıdan et al., 2017).

Antioxidant Properties

The design and synthesis of novel heterocyclic derivatives aim at evaluating their potential as antioxidants. Some compounds have shown higher antioxidant activity than standard substances like ascorbic acid, indicating their potential in combatting oxidative stress-related diseases (Aziz et al., 2021).

Enzymatic and Bacterial Inhibition

Ethylated sulfonamides with 1,4-benzodioxane moiety have been synthesized and shown to be effective inhibitors against various enzymes, such as lipoxygenase, and demonstrated good antibacterial properties against multiple strains. This suggests their potential use in developing treatments targeting specific enzymatic pathways or bacterial infections (Irshad et al., 2016).

Anticancer and Radiosensitizing Effects

Novel sulfonamide derivatives have been synthesized and assessed for their anticancer activity and radiosensitizing effects. Certain compounds exhibited higher activity than standard drugs like doxorubicin, showcasing their potential as therapeutic agents in cancer treatment and in enhancing the efficacy of radiation therapy (Ghorab et al., 2015).

properties

IUPAC Name

N-(oxan-4-yl)-N-(2-thiophen-2-ylethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO5S2/c21-27(22,17-3-4-18-19(14-17)25-12-11-24-18)20(15-6-9-23-10-7-15)8-5-16-2-1-13-26-16/h1-4,13-15H,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTVBRNJGUSNWKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N(CCC2=CC=CS2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

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